REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[N:4][N:3]=1.Cl[CH2:8][CH2:9][CH2:10][OH:11]>[OH-].[Na+]>[OH:11][CH2:10][CH2:9][CH2:8][N:3]1[C:2]([NH2:1])=[N:6][N:5]=[N:4]1.[OH:11][CH2:10][CH2:9][CH2:8][N:4]1[N:5]=[N:6][C:2]([NH2:1])=[N:3]1 |f:2.3|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
NC1=NN=NN1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 90° for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The resulting solution was evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with hot EtOH
|
Type
|
CUSTOM
|
Details
|
The EtOH extracts were evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil which
|
Type
|
ADDITION
|
Details
|
a mixture of isomers
|
Type
|
CUSTOM
|
Details
|
These were separated on a column of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1N=NN=C1N
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1N=C(N=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |